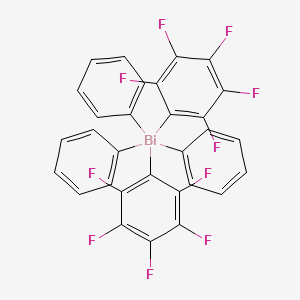
Bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane is an organobismuth compound characterized by the presence of pentafluorophenyl and triphenyl groups attached to a central bismuth atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane typically involves the reaction of triphenylbismuth with pentafluorophenyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are scaled up for larger production. This would involve optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: Reduction reactions can convert the bismuth center to a lower oxidation state.
Substitution: The pentafluorophenyl and triphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or nitric acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth(V) compounds, while reduction could produce bismuth(III) species. Substitution reactions can result in a variety of functionalized bismuth compounds.
Wissenschaftliche Forschungsanwendungen
Bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in reactions requiring a strong Lewis acid.
Biology: The compound’s unique properties make it a candidate for studying bismuth’s biological interactions and potential therapeutic applications.
Medicine: Research is ongoing into the use of bismuth compounds in pharmaceuticals, particularly for their antimicrobial properties.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including materials science and electronics.
Wirkmechanismus
The mechanism by which bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane exerts its effects is primarily through its role as a Lewis acid. The bismuth center can accept electron pairs from other molecules, facilitating various chemical reactions. The pentafluorophenyl and triphenyl groups enhance the compound’s stability and reactivity by providing electron-withdrawing effects and steric protection.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and stability, this compound is used in similar applications, particularly in catalysis and organic synthesis.
Bis(pentafluorophenyl)borane: Another strong Lewis acid, used in hydroboration and other reactions requiring high reactivity.
Triphenylbismuth: A precursor to bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane, used in various organic transformations.
Uniqueness
This compound is unique due to the combination of pentafluorophenyl and triphenyl groups, which provide a balance of stability and reactivity. This makes it particularly useful in applications requiring a strong yet stable Lewis acid.
Eigenschaften
CAS-Nummer |
111210-36-7 |
|---|---|
Molekularformel |
C30H15BiF10 |
Molekulargewicht |
774.4 g/mol |
IUPAC-Name |
bis(2,3,4,5,6-pentafluorophenyl)-triphenylbismuth |
InChI |
InChI=1S/2C6F5.3C6H5.Bi/c2*7-2-1-3(8)5(10)6(11)4(2)9;3*1-2-4-6-5-3-1;/h;;3*1-5H; |
InChI-Schlüssel |
KRGOTGAUVHEMRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=CC=C3)(C4=C(C(=C(C(=C4F)F)F)F)F)C5=C(C(=C(C(=C5F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14328986.png)
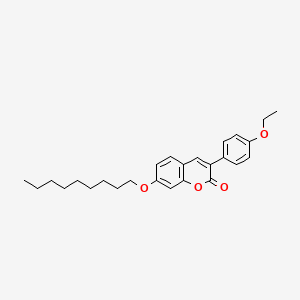
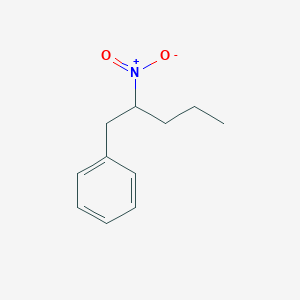
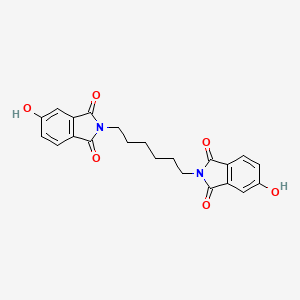
![4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid](/img/structure/B14329014.png)
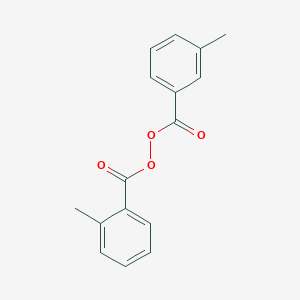
![2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14329024.png)
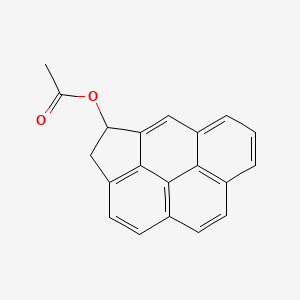


![N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide](/img/structure/B14329055.png)

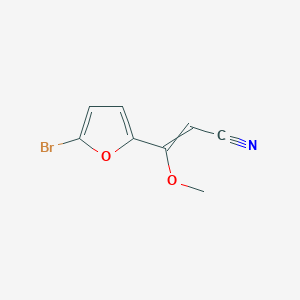
![[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide](/img/structure/B14329071.png)
